molecular formula C13H15NO4 B13212346 1-Ethyl-5-hydroxy-2-(methoxymethyl)-1H-indole-3-carboxylic acid

1-Ethyl-5-hydroxy-2-(methoxymethyl)-1H-indole-3-carboxylic acid

Cat. No.: B13212346
M. Wt: 249.26 g/mol
InChI Key: WPHALLCEPPEXLL-UHFFFAOYSA-N
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Description

1-Ethyl-5-hydroxy-2-(methoxymethyl)-1H-indole-3-carboxylic acid is a complex organic compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This particular compound is characterized by the presence of an ethyl group, a hydroxyl group, a methoxymethyl group, and a carboxylic acid group attached to the indole core

Preparation Methods

The synthesis of 1-Ethyl-5-hydroxy-2-(methoxymethyl)-1H-indole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of 5-hydroxyindole with ethyl iodide, followed by the introduction of a methoxymethyl group through a nucleophilic substitution reaction. The carboxylic acid group can be introduced via oxidation of the corresponding aldehyde or alcohol precursor. Industrial production methods typically involve optimizing these reactions to achieve high yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-Ethyl-5-hydroxy-2-(methoxymethyl)-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the reagents and conditions used.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The methoxymethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols.

Scientific Research Applications

1-Ethyl-5-hydroxy-2-(methoxymethyl)-1H-indole-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of enzyme interactions and as a probe for investigating biological pathways.

    Medicine: The compound has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-hydroxy-2-(methoxymethyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes and receptors, modulating their activity. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

1-Ethyl-5-hydroxy-2-(methoxymethyl)-1H-indole-3-carboxylic acid can be compared with other indole derivatives, such as:

    1-Methyl-5-hydroxy-2-(methoxymethyl)-1H-indole-3-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.

    1-Ethyl-5-hydroxy-2-(hydroxymethyl)-1H-indole-3-carboxylic acid: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.

    1-Ethyl-5-hydroxy-2-(methoxymethyl)-1H-indole-3-acetic acid:

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

1-ethyl-5-hydroxy-2-(methoxymethyl)indole-3-carboxylic acid

InChI

InChI=1S/C13H15NO4/c1-3-14-10-5-4-8(15)6-9(10)12(13(16)17)11(14)7-18-2/h4-6,15H,3,7H2,1-2H3,(H,16,17)

InChI Key

WPHALLCEPPEXLL-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)O)C(=C1COC)C(=O)O

Origin of Product

United States

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